Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate typically involves the esterification of deoxycholic acid. The process begins with the acetylation of the hydroxyl groups at positions 3 and 12 of deoxycholic acid, followed by methylation of the carboxyl group at position 24 . The reaction conditions often include the use of acetic anhydride and methanol as reagents, with a catalyst such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: A naturally occurring bile acid with similar structural features but lacking the acetoxy and methyl ester groups.
Cholic Acid: Another bile acid with additional hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: Similar to deoxycholic acid but with hydroxyl groups at positions 3 and 7.
Uniqueness
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetoxy and methyl ester groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
27240-83-1 |
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Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,12S)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18?,19-,20?,21?,22?,23?,24+,26?,27?/m1/s1 |
InChI Key |
FVYCOKNQUSFTBH-HJPVDDEFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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